

# An In-depth Technical Guide to the Synthesis and Characterization of Methocarbamol-d5

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## Compound of Interest

Compound Name: Methocarbamol-d5

Cat. No.: B564683

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Methocarbamol-d5**, an isotopically labeled version of the central nervous system depressant and muscle relaxant, Methocarbamol. This document details a feasible synthetic pathway, experimental protocols, and the analytical techniques required for its characterization, tailored for professionals in pharmaceutical research and development.

## Introduction

**Methocarbamol-d5** is the deuterium-labeled analogue of Methocarbamol.[1][2] It serves as a crucial internal standard for the quantification of Methocarbamol in biological matrices during pharmacokinetic and metabolic studies.[3] The incorporation of five deuterium atoms into the molecule provides a distinct mass difference, allowing for precise and accurate measurement using mass spectrometry-based assays, without altering the compound's chemical properties.

Chemical Structure:

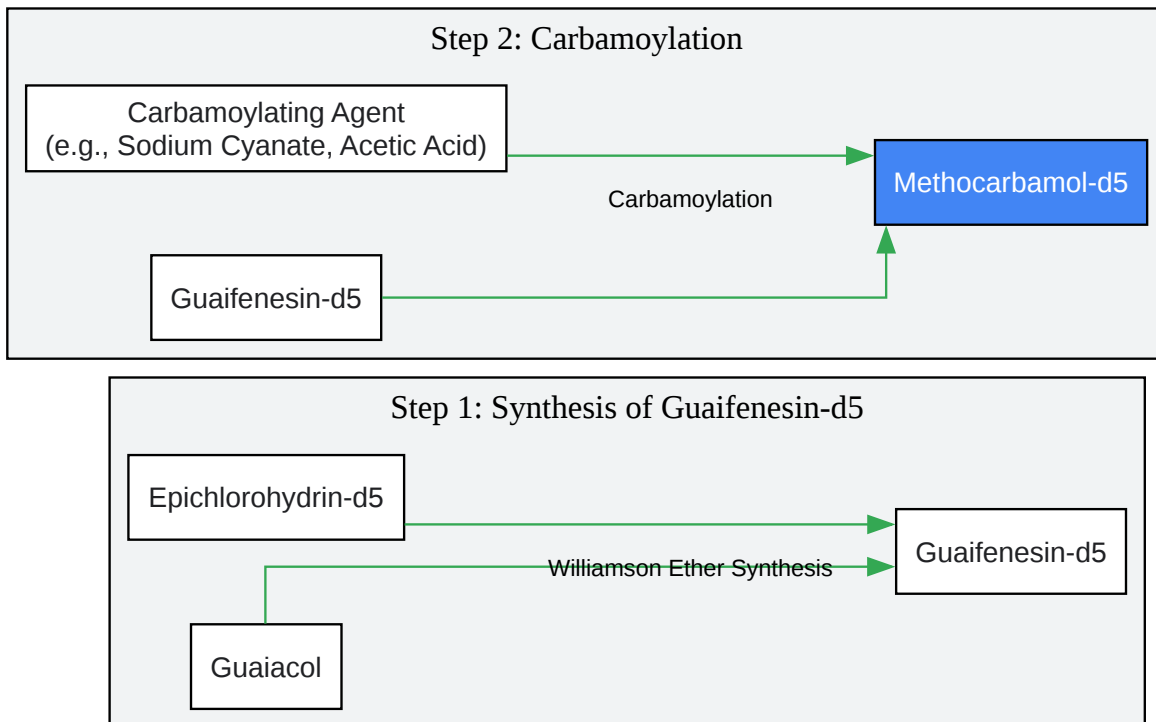
- **Methocarbamol-d5:** [1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate[4][5]
- Molecular Formula: C<sub>11</sub>H<sub>10</sub>D<sub>5</sub>NO<sub>5</sub>[6]
- CAS Number: 1189699-70-4[4]

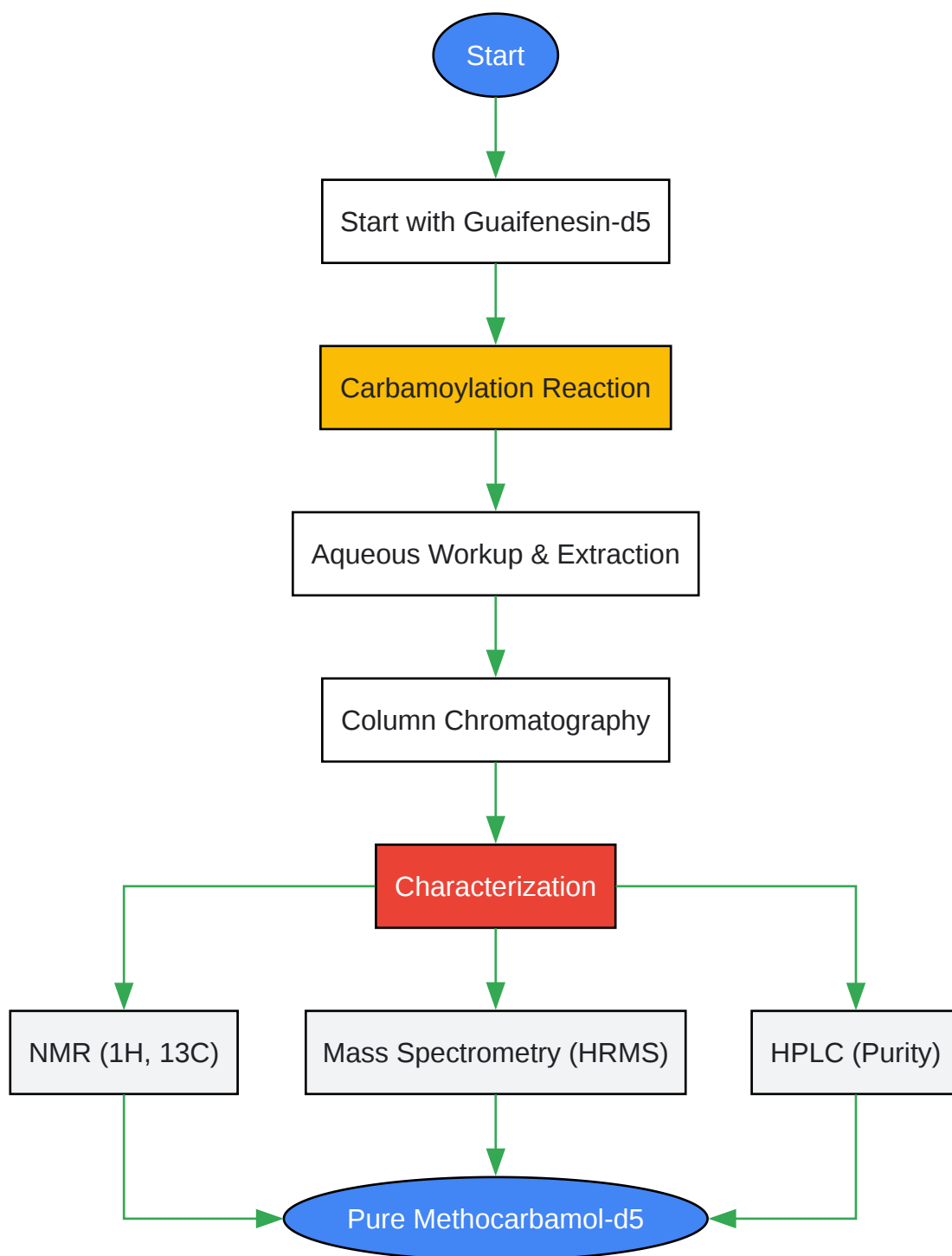
## Synthesis of Methocarbamol-d5

The synthesis of **Methocarbamol-d5** can be achieved through the carbamoylation of the deuterated precursor, Guaifenesin-d5. This method is analogous to the synthesis of unlabeled Methocarbamol from Guaifenesin.

## Synthesis Pathway

The proposed synthetic pathway involves a two-step process starting from commercially available deuterated precursors.





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## References

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- 5. Methocarbamol-d5 | C11H15NO5 | CID 46782130 - PubChem [pubchem.ncbi.nlm.nih.gov]
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